2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
“2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound with the CAS Number: 64019-58-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide . It is stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) . This indicates the presence of a pyrazole ring in the structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.2 . It is stored at 4°C and protected from light . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
- Application Summary: The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .
- Methods of Application: The reaction was carried out in methanol using glacial acetic acid as a catalyst .
- Results: The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
2. Nitrification Inhibitors
- Application Summary: Dimethylpyrazole-based nitrification inhibitors, such as 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA), are used to suppress soil-nitrifier activity and decrease nitrogen losses .
- Methods of Application: These inhibitors are applied to soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .
- Results: Both DMPP and DMPSA are able to reduce N2O emissions and maintain soil NH4+ for a longer time .
3. Corrosion Inhibition
- Application Summary: Pyrazole derivatives, including (E)-N′-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, have been used as corrosion inhibitors for mild steel in 1 M HCl .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The inhibition efficiency of this compound increases with its concentration and attains 93.1% at 10−3 M .
4. Corrosion Resistance
- Application Summary: A new pyrazole derivative, namely, (2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-5-nitrophenyl)(phenyl) methanone (2-DPM), was used as a corrosion inhibitor for carbon steel in an acidic solution (1 M HCl) .
- Methods of Application: The inhibitor was applied to the carbon steel and its effectiveness was assessed using various techniques including electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), surface morphology analysis (SEM), energy-dispersive X-ray spectrometry (EDX), atom force microscopy (AFM), angle of contact, X-ray diffraction analysis (XRD), X-ray photoelectron spectroscopy (XPS), and UV-visible analysis .
- Results: The inhibitor, acting in a mixed inhibitory mode, considerably reduced the incidence of carbon steel corrosion by protecting the metal surface with an effective protective layer. The chemically adsorbed novel pyrazole (2-DPM) molecule has an improved corrosion performance of nearly 96% at 303 K .
5. Therapeutic Applications
- Application Summary: The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results are not specified in the source .
6. Antioxidant and Anticancer Activities
- Application Summary: Chalcones, including (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thiophen-2-yl)prop-2-en-1-one, have been reported to possess many useful properties, including anti-inflammatory, antimicrobial, antimitotic, antifungal, antioxidant, and anticancer activities .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results are not specified in the source .
7. Corrosion Resistance
- Application Summary: A new pyrazole derivative, namely, (2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-5-nitrophenyl)(phenyl) methanone (2-DPM), was used as a corrosion inhibitor for carbon steel in an acidic solution (1 M HCl) .
- Methods of Application: The inhibitor was applied to the carbon steel and its effectiveness was assessed using various techniques including electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), surface morphology analysis (SEM), energy-dispersive X-ray spectrometry (EDX), atom force microscopy (AFM), angle of contact, X-ray diffraction analysis (XRD), X-ray photoelectron spectroscopy (XPS), and UV-visible analysis .
- Results: The inhibitor, acting in a mixed inhibitory mode, considerably reduced the incidence of carbon steel corrosion by protecting the metal surface with an effective protective layer. The chemically adsorbed novel pyrazole (2-DPM) molecule has an improved corrosion performance of nearly 96% at 303 K .
8. Antibacterial, DNA Photocleavage, and Anticancer Activities
- Application Summary: Some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones have shown antibacterial, DNA photocleavage, and anticancer activities .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results are not specified in the source .
9. Insecticides, Fungicides, and Herbicides
- Application Summary: Various compounds based on pyrazole and pyridazine scaffolds, which could potentially include 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, have been synthesized and used in agriculture as insecticides, fungicides, and herbicides .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results are not specified in the source .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXPFMOQYTDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356299 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
CAS RN |
64019-58-5 | |
Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64019-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.